molecular formula C17H18F2N8O4S2 B11421447 7-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11421447
M. Wt: 500.5 g/mol
InChI Key: GJBSINNAPVZPID-UHFFFAOYSA-N
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Description

The compound 7-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including pyrazole, tetrazole, and thiazolidine rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 3-(difluoromethyl)-5-methyl-1H-pyrazole, which can be synthesized through cyclization reactions involving hydrazines and diketones.

    Acetylation: The pyrazole derivative is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.

    Amidation: The acetylated pyrazole is reacted with an amine to form the amide linkage.

    Thiazolidine ring formation: The thiazolidine ring is introduced through a cyclization reaction involving a thiol and a suitable electrophile.

    Tetrazole ring synthesis: The tetrazole ring is typically formed by reacting an azide with a nitrile under acidic or basic conditions.

    Final assembly: The various intermediates are then coupled together using peptide coupling reagents such as EDCI or DCC to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the electrophilic centers such as the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.

Medicine

The compound’s potential medicinal applications could include its use as an antibiotic, given the presence of the thiazolidine ring, which is a common feature in many β-lactam antibiotics.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an antibiotic, it might inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. The molecular targets and pathways involved would vary accordingly, potentially including enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares the β-lactam ring structure but lacks the additional functional groups present in the compound.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core structure but different side chains.

    Carbapenems: β-lactam antibiotics with a broader spectrum of activity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct chemical reactivity and potential for diverse applications. Unlike simpler β-lactam antibiotics, this compound’s additional pyrazole, tetrazole, and thiazolidine rings offer more sites for chemical modification and interaction with biological targets.

7-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid in various scientific fields

Properties

Molecular Formula

C17H18F2N8O4S2

Molecular Weight

500.5 g/mol

IUPAC Name

7-[[2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H18F2N8O4S2/c1-7-3-9(13(18)19)22-26(7)4-10(28)20-11-14(29)27-12(16(30)31)8(5-32-15(11)27)6-33-17-21-23-24-25(17)2/h3,11,13,15H,4-6H2,1-2H3,(H,20,28)(H,30,31)

InChI Key

GJBSINNAPVZPID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(F)F

Origin of Product

United States

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